molecular formula C13H20N2O2 B2690438 Tert-butyl 4-amino-3-(dimethylamino)benzoate CAS No. 2248325-90-6

Tert-butyl 4-amino-3-(dimethylamino)benzoate

Cat. No.: B2690438
CAS No.: 2248325-90-6
M. Wt: 236.315
InChI Key: BJQLMBHHXLZVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-(dimethylamino)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of tert-butyl 4-nitrobenzoate are nitrated using nitric acid.

    Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2).

    Substitution Reagents: Dimethylamine, other nucleophiles.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Dimethylamino derivatives.

Scientific Research Applications

Tert-butyl 4-amino-3-(dimethylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as glycogen phosphorylase, which is involved in glucose metabolism . The dimethylamino group enhances its binding affinity to the target enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-3-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-amino-3-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)9-6-7-10(14)11(8-9)15(4)5/h6-8H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQLMBHHXLZVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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